molecular formula C6H12O6 B1675105 L-(−)-Glucose CAS No. 921-60-8

L-(−)-Glucose

Cat. No. B1675105
CAS RN: 921-60-8
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-ZZWDRFIYSA-N
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Description

Glucose is a simple sugar (monosaccharide) and an important carbohydrate in biology. Cells use it as a source of energy and a metabolic intermediate. Glucose is one of the main products of photosynthesis and starts cellular respiration.



Synthesis Analysis

In plants and some prokaryotes, glucose is a product of photosynthesis. In animals, glucose is synthesized in the liver and kidneys through a process called gluconeogenesis. This process converts non-carbohydrate precursors, like pyruvate, lactate, glycerol, and glucogenic amino acids, into glucose.



Molecular Structure Analysis

Glucose is a hexose - a monosaccharide containing six carbon atoms. The molecular formula of glucose is C6H12O6. It has four chiral centers, giving rise to several different stereoisomers, which can exist in either a straight chain or a ring form.



Chemical Reactions Analysis

Glucose is involved in several different types of biochemical reactions. It can undergo fermentation to produce ethanol and carbon dioxide in the absence of oxygen. In the presence of oxygen, glucose is completely oxidized to produce carbon dioxide and water in a process known as cellular respiration.



Physical And Chemical Properties Analysis

Glucose is a white crystalline solid at room temperature. It is very soluble in water and moderately soluble in ethanol.


Scientific Research Applications

Glucose Sensing in Complex Media

The application of L-(−)-Glucose in glucose sensing, particularly in biomedical contexts like diabetes management, is significant. Tromans et al. (2020) in their study presented a novel approach where L-(−)-Glucose is used alongside an achiral glucose receptor. This method enhances the measurement sensitivity and accuracy in complex media, such as human serum and cell culture mediums, by utilizing the competitive interaction between L-(−)-Glucose and D-glucose. This advancement addresses limitations of current glucose determination methods which rely on enzymes like glucose oxidase and are prone to interference from redox-active substances (Tromans et al., 2020).

Diagnostic Tools in Cancer Research

In the field of cancer research, L-(−)-Glucose has shown potential as a diagnostic tool. Anastasiou et al. (2021) discussed the role of L-(−)-Glucose in cancer diagnosis, highlighting its utility in the visualization and characterization of cancer cells. They noted that L-(−)-Glucose fluorescent probes could be a valuable tool for identifying malignant cells, providing a unique method for cancer detection that could be crucial in early diagnosis and treatment strategies (Anastasiou et al., 2021).

Metabolic Studies and Glucose Homeostasis

Research by Ruan (2016) explored the role of long non-coding RNAs (lncRNAs) in regulating glucose metabolism. This research is pivotal in understanding how glucose metabolism, including the role of L-(−)-Glucose, isregulated in metabolic tissues and cancer cells. The study highlights the intricate regulation of glucose homeostasis, where L-(−)-Glucose might play a role, particularly in the context of diseases like diabetes and cancer (Ruan, 2016).

Catalytic Production of Glucose from Biomass

Wang et al. (2015) discussed the catalytic production of glucose from lignocellulosic biomass, an area that has gained attention due to its applications in sustainable chemical production and energy supply. The study reviewed various catalytic routes for synthesizing glucose, including L-(−)-Glucose, from biomass. This research contributes to understanding how glucose, as a key biochemical compound, can be sustainably produced from renewable sources (Wang, Xi, & Wang, 2015).

Novel Pathways in Bacteria

Shimizu et al. (2012) identified a unique L-(−)-Glucose catabolic pathway in the bacterium Paracoccus sp. 43P. This discovery is crucial as it contradicts the prior belief that L-(−)-Glucose was not utilized by organisms. The study delineates the enzymatic pathway of L-(−)-Glucose catabolism to pyruvate and D-glyceraldehyde 3-phosphate, providing insights into the metabolic versatility of bacteria and the potential applications of L-(−)-Glucose in microbial processes (Shimizu, Takaya, & Nakamura, 2012).

Safety And Hazards

Pure glucose is safe to handle and consume, as it is a normal component of the diet. However, like all sugars, it should be consumed in moderation as part of a balanced diet.


Future Directions

Research into glucose and its derivatives is ongoing, with a focus on improving the efficiency of its production from renewable sources, its use in the production of biofuels, and its role in disease.


Please note that this is a general analysis and may not fully apply to “L-(−)-Glucose”. For a more accurate analysis, please refer to specific scientific literature related to “L-(−)-Glucose”.


properties

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015237
Record name L-​Glucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

CAS RN

921-60-8
Record name L(-)-Glucose
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Record name Levoglucose [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoglucose
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URL https://www.drugbank.ca/drugs/DB12970
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Record name L-​Glucose
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Record name L-glucose
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Record name LEVOGLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
362,000
Citations
K Ono, S Takigawa, K Yamada - Cancers, 2020 - mdpi.com
… focusing on l-glucose, the mirror image isomer of naturally occurring d-glucose; l-glucose is … small fluorophores with l-glucose, we generated fluorescence-emitting l-glucose tracers (…
Number of citations: 10 www.mdpi.com
H Rudney - Science, 1940 - science.org
The utilization of l-glucose by rat tissues and B. coli and B. aerogenes was studied. There was no evidence that l-glucose was metabolized by either mammalian or bacterial cells.
Number of citations: 32 www.science.org
RF Martínez, Z Liu, AFG Glawar… - Angewandte Chemie …, 2014 - Wiley Online Library
… cheap synthesis of 99.4% pure L-glucose from D-glucose which … of D-glucose (D-1) to L-glucose (L-1) in 99.4 % purity and to … in a protected derivative of 2 forms L-glucose (L-1) …
Number of citations: 28 onlinelibrary.wiley.com
KI Sasajima, AJ Sinskey - Biochimica Et Biophysica Acta (BBA)-Enzymology, 1979 - Elsevier
… The strain of Pseudomonas used in this study was isolated originally by Fewkes [1] and found to assimilate L-glucose. The organism since has been identified by Sakane and Banno [11…
Number of citations: 30 www.sciencedirect.com
W Sowa - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… L-Glucose was prepared from L-glucurone by borohydride reduction and hydrolysis of the 1,2-O… of this series of reactions was the conversion of D-glucose into its enantiomer L-glucose. …
Number of citations: 28 cdnsciencepub.com
GA Attard, A Ahmadi, J Feliu, A Rodes… - The Journal of …, 1999 - ACS Publications
The temperature dependence of the enantioselective adsorption of d- and l-glucose on a chiral Pt{643} S electrode is reported. The contribution to the electro-oxidation current of the …
Number of citations: 142 pubs.acs.org
K Yamada, D Sato, T Nakamura… - The journal of …, 2017 - jps.biomedcentral.com
… Three substrates focused on in this review, l-glucose derivatives, 5-aminolevulinic acid, and polyunsaturated fatty acid, show a unique mode of transport into cells and exertion of …
Number of citations: 9 jps.biomedcentral.com
RI Stefan-van Staden, I Popa-Tudor… - Journal of The …, 2019 - iopscience.iop.org
… laboratories to determine both D-glucose and L-glucose, our goal was to develop a method … field a tool for finding the role of the presence of L-glucose in the development of diabetes. …
Number of citations: 19 iopscience.iop.org
M Shiozaki - The Journal of Organic Chemistry, 1991 - ACS Publications
… 4Conversion of D-glucose into L-glucose has also been reported.1,4 Our need for an improved method for the synthesis of an L-glucose derivative stimulated the synthesis reported …
Number of citations: 33 pubs.acs.org
IA Anastasiou, I Eleftheriadou… - Current Medicinal …, 2021 - ingentaconnect.com
… up L-glucose. Research work so far has shown that that the binding of a fluorescent detector to an L-glucose … Conclusion: Given that L-glucose is taken up by cancer cells, L-glucose …
Number of citations: 4 www.ingentaconnect.com

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